molecular formula C23H20N2O4 B3294240 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-yl-propionic acid CAS No. 886505-63-1

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-yl-propionic acid

Cat. No. B3294240
CAS RN: 886505-63-1
M. Wt: 388.4 g/mol
InChI Key: LCSLKNWMYOONQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorenylmethoxycarbonyl (Fmoc) is a group used in solid-phase peptide synthesis. It’s used as a protective group for amines in organic synthesis . The Fmoc group is removed under basic conditions .


Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids consists of the amino acid backbone with the Fmoc group attached to the nitrogen of the amino acid . The Fmoc group consists of a fluorene ring attached to a carbamate group .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed by treatment with a base, such as piperidine . This deprotection step is usually followed by the coupling of another amino acid to the deprotected amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of your specific compound would depend on the structure of the compound. For example, Fmoc-protected amino acids are usually solid at room temperature .

Mechanism of Action

The Fmoc group acts as a protective group for amines in organic synthesis . It prevents the amine from reacting until the Fmoc group is removed .

Safety and Hazards

Fmoc-protected amino acids can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Proper protective equipment should be used when handling these compounds .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field . Future research might focus on developing new methods for the synthesis and deprotection of Fmoc-protected amino acids, or on the use of these compounds in the synthesis of new peptides .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)13-21(20-11-5-6-12-24-20)25-23(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSLKNWMYOONQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-yl-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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